1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13461742
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20N2O |
---|---|
Molecular Weight | 196.29 g/mol |
IUPAC Name | 1-[3-[(cyclopropylamino)methyl]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C11H20N2O/c1-9(14)13-6-2-3-10(8-13)7-12-11-4-5-11/h10-12H,2-8H2,1H3 |
Standard InChI Key | GGHUJLJGKOTOCN-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCCC(C1)CNC2CC2 |
Canonical SMILES | CC(=O)N1CCCC(C1)CNC2CC2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone consists of a six-membered piperidine ring with a cyclopropylaminomethyl group at the 3-position and an ethanone group at the 1-position (Figure 1). The cyclopropyl group introduces steric strain, potentially influencing conformational flexibility and binding interactions with biological targets . The ethanone moiety enhances electrophilicity, enabling participation in nucleophilic reactions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | Estimated |
Molecular Weight | 196.29 g/mol | Calculated |
Topological Polar Surface Area | 32.3 Ų | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 | |
XLogP3 | 0.4 |
Spectroscopic Characterization
While experimental spectral data for the exact compound are unavailable, analogous piperidine derivatives exhibit distinct NMR profiles:
-
H NMR: Peaks at δ 1.0–1.2 ppm (cyclopropyl protons), δ 2.1–2.3 ppm (N-methyl group), and δ 3.4–3.7 ppm (piperidine protons) .
-
IR: Stretching vibrations at 1650–1700 cm (C=O) and 3300–3500 cm (N-H) .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis typically involves three key steps (Scheme 1):
-
Piperidine functionalization: Introduction of the cyclopropylaminomethyl group via nucleophilic substitution or reductive amination .
-
Acylation: Attachment of the ethanone group using acetyl chloride or anhydrides under basic conditions .
-
Purification: Chromatography or recrystallization to achieve >95% purity .
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. For example, Vilsmeier–Haack formylation of anilines followed by nucleophilic substitution with piperidine derivatives achieved 75–98% yields in 30 minutes . This method reduces side-product formation compared to traditional heating .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Time (h) | Purity (%) |
---|---|---|---|
Conventional heating | 65–75 | 6–8 | 85–90 |
Microwave-assisted | 85–98 | 0.5–1 | 92–97 |
Flow chemistry | 70–80 | 2–3 | 88–93 |
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The ethanone group undergoes nucleophilic addition with Grignard reagents or hydrides, enabling the formation of secondary alcohols or amines . For instance, reaction with methylmagnesium bromide produces 1-(3-cyclopropylaminomethyl-piperidin-1-yl)-propan-1-ol .
Cyclopropane Ring Modifications
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Structural analogs demonstrate potent inhibition of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), with IC values ranging from 50–200 nM . The cyclopropyl group enhances hydrophobic interactions with enzyme active sites, while the piperidine nitrogen facilitates hydrogen bonding .
Comparative Analysis with Structural Analogs
Table 3: Pharmacological Comparison of Piperidine Derivatives
*Predicted based on QSAR modeling of analog data .
Applications in Drug Discovery
Oncology
Cyclopropylamine derivatives are under investigation as epigenetic modulators. For example, tivozanib analogs inhibit histone demethylases, reducing tumor proliferation in glioblastoma models (EC = 80 nM) .
Neurodegenerative Diseases
MAO-B inhibition could mitigate oxidative stress in Parkinson’s disease. Preclinical studies of related compounds show 40–60% reduction in dopamine degradation at 10 mg/kg doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume